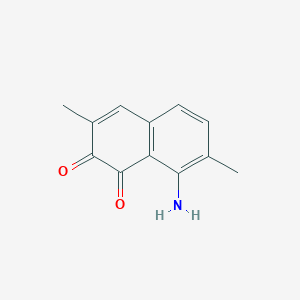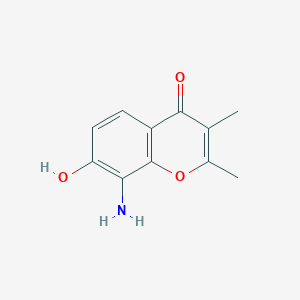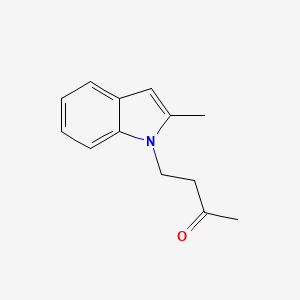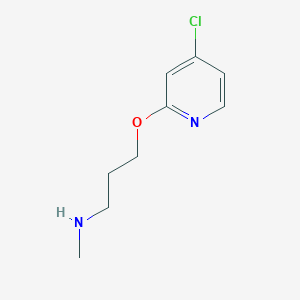![molecular formula C13H15NO B11898202 2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol CAS No. 69727-19-1](/img/structure/B11898202.png)
2-[(2-Methylnaphthalen-1-yl)amino]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylnaphthalen-1-yl)amino)ethanol is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both an amino group and an alcohol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylnaphthalen-1-yl)amino)ethanol can be achieved through several methods. One common approach involves the reaction of 2-methylnaphthalene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires elevated temperatures and pressures to proceed efficiently.
Another method involves the reduction of 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the aldehyde group to an alcohol group, yielding 2-((2-Methylnaphthalen-1-yl)amino)ethanol.
Industrial Production Methods
Industrial production of 2-((2-Methylnaphthalen-1-yl)amino)ethanol often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Catalysts and solvents are carefully selected to ensure efficient conversion and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylnaphthalen-1-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield 2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde or 2-((2-Methylnaphthalen-1-yl)amino)acetone.
Aplicaciones Científicas De Investigación
2-((2-Methylnaphthalen-1-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylnaphthalen-1-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-((2-Methylnaphthalen-1-yl)amino)ethanol can be compared with other similar compounds, such as:
2-((2-Methylnaphthalen-1-yl)amino)acetaldehyde: This compound is an aldehyde derivative and has different reactivity and applications.
2-((2-Methylnaphthalen-1-yl)amino)acetone: This ketone derivative also has distinct properties and uses.
2-((2-Methylnaphthalen-1-yl)amino)propane: This compound has a different carbon chain length and exhibits unique chemical behavior.
The uniqueness of 2-((2-Methylnaphthalen-1-yl)amino)ethanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69727-19-1 |
|---|---|
Fórmula molecular |
C13H15NO |
Peso molecular |
201.26 g/mol |
Nombre IUPAC |
2-[(2-methylnaphthalen-1-yl)amino]ethanol |
InChI |
InChI=1S/C13H15NO/c1-10-6-7-11-4-2-3-5-12(11)13(10)14-8-9-15/h2-7,14-15H,8-9H2,1H3 |
Clave InChI |
LLADPAAIILZBQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Ethyl-7-methoxy-5,8-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11898143.png)




![5H-Indeno[5,6-d]-1,3-dioxole-5,6(7H)-dione 6-Oxime](/img/structure/B11898168.png)



![3,3'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B11898199.png)
